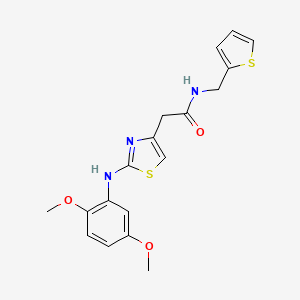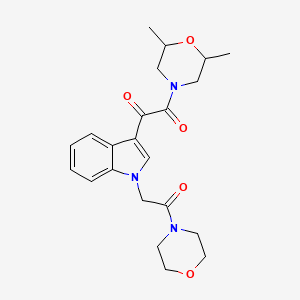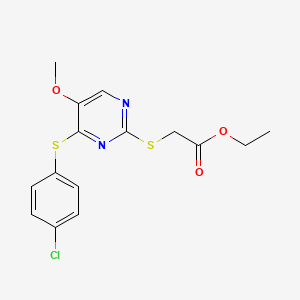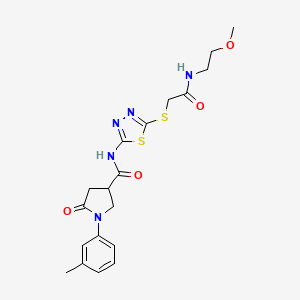![molecular formula C19H24N4O B2427297 4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2202050-08-4](/img/structure/B2427297.png)
4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
Compounds with structural similarities, particularly those incorporating pyrimidine and piperidine units, have been synthesized and explored for various pharmacological properties. For instance, a series of 4-piperazinopyrimidines was synthesized, showing a range of pharmacological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. These compounds highlight the potential of pyrimidine derivatives in developing therapeutic agents with diverse pharmacological profiles (Mattioda et al., 1975).
Antiviral Agents
Pyrido[2, 3‐d]pyrimidines and Pyrimido[5′, 4′:5, 6]pyrido[2, 3‐d]pyrimidines have been synthesized and investigated for their antiviral properties. These studies indicate the potential of pyrimidine derivatives in combating viral infections, including herpes simplex virus (HSV), showcasing the structural versatility and therapeutic relevance of pyrimidine-based compounds in addressing viral diseases (Nasr & Gineinah, 2002).
Reactivators of Inhibited Acetylcholinesterase
Research into reactivators of inhibited acetylcholinesterase, crucial for addressing organophosphate poisoning, has led to the development of compounds such as 4-hydroximinomethyl-pyrimidine derivatives. These findings underline the importance of pyrimidine derivatives in creating antidotes for neurotoxic exposure, demonstrating the compound's utility in critical care pharmacology (Ashani et al., 1965).
Microwave Activation in Synthesis
The study of microwave activation in the synthesis of nitrogen heterocycles, including the oxidation of heterocycles of the pyridine series, presents an innovative approach to chemical synthesis. This research highlights the efficiency and environmental benefits of employing microwave irradiation in synthesizing complex organic compounds, offering a greener alternative to traditional synthetic methods (Khrustalev et al., 2008).
Antimycobacterial Activity
Spiro-piperidin-4-ones, synthesized through an atom-economic and stereoselective process, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. This research exemplifies the application of piperidine derivatives in developing new therapeutic agents against tuberculosis, a significant global health challenge (Kumar et al., 2008).
Eigenschaften
IUPAC Name |
4-cyclopropyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-3-2-8-20-19(14)24-12-15-6-9-23(10-7-15)18-11-17(16-4-5-16)21-13-22-18/h2-3,8,11,13,15-16H,4-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOQDIXWPODEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2427219.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2427225.png)
![[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2427226.png)
![3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2427227.png)


![N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2427231.png)

![5-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2427236.png)
